molecular formula C11H17Cl2NO B1531654 1-(4-Chloro-2-isopropoxyphenyl)ethylamine hydrochloride CAS No. 2206265-45-2

1-(4-Chloro-2-isopropoxyphenyl)ethylamine hydrochloride

Cat. No.: B1531654
CAS No.: 2206265-45-2
M. Wt: 250.16 g/mol
InChI Key: AAOXMQCBTXUCMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-2-isopropoxyphenyl)ethylamine hydrochloride is a chemical compound with the molecular formula C11H13ClO and a molecular weight of 196.68 g/mol. This compound is characterized by its chloro and isopropoxy groups attached to a phenyl ring, which is further connected to an ethylamine group. It is commonly used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chloro-2-isopropoxyphenyl)ethylamine hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 4-chloro-2-isopropoxyphenol with ethylamine under acidic conditions. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the ethylamine derivative.

Industrial Production Methods: In an industrial setting, the compound is often produced through large-scale chemical reactions involving the use of specialized reactors and controlled reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-2-isopropoxyphenyl)ethylamine hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of corresponding alcohols or carboxylic acids.

  • Reduction: Production of amines or amides.

  • Substitution: Generation of various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Chloro-2-isopropoxyphenyl)ethylamine hydrochloride is widely used in scientific research due to its unique chemical properties. It finds applications in:

  • Chemistry: As a reagent in organic synthesis and chemical reactions.

  • Biology: In the study of biological processes and interactions.

  • Medicine: As a potential therapeutic agent or intermediate in drug synthesis.

  • Industry: In the production of various chemical products and materials.

Mechanism of Action

1-(4-Chloro-2-isopropoxyphenyl)ethylamine hydrochloride is similar to other phenyl derivatives, such as 4-chloro-2-isopropylphenol and 1-(4-chloro-2-isopropoxyphenyl)ethanol. its unique combination of chloro and isopropoxy groups, along with the ethylamine moiety, sets it apart from these compounds. This uniqueness contributes to its distinct chemical properties and applications.

Comparison with Similar Compounds

  • 4-Chloro-2-isopropylphenol

  • 1-(4-Chloro-2-isopropoxyphenyl)ethanol

  • 4-Chloro-2-methoxyphenol

Properties

IUPAC Name

1-(4-chloro-2-propan-2-yloxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO.ClH/c1-7(2)14-11-6-9(12)4-5-10(11)8(3)13;/h4-8H,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOXMQCBTXUCMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)Cl)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chloro-2-isopropoxyphenyl)ethylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-Chloro-2-isopropoxyphenyl)ethylamine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(4-Chloro-2-isopropoxyphenyl)ethylamine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(4-Chloro-2-isopropoxyphenyl)ethylamine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(4-Chloro-2-isopropoxyphenyl)ethylamine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(4-Chloro-2-isopropoxyphenyl)ethylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.